6-Nitro-4H-3,1-benzoxazin-4-one
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Overview
Description
6-Nitro-4H-3,1-benzoxazin-4-one is a heterocyclic compound with the molecular formula C8H6N2O4. It belongs to the benzoxazinone family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes . This compound is characterized by a benzene ring fused with an oxazine ring, and it contains a nitro group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Nitro-4H-3,1-benzoxazin-4-one involves the cyclodehydration of N-acylated anthranilic acid derivatives. This reaction can be facilitated by various cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . Another effective method is the one-pot synthesis using iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclodehydration reactions under controlled conditions to ensure high yield and purity. The use of efficient cyclizing agents and optimized reaction conditions is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include amino-substituted benzoxazinones and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
6-Nitro-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function . The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-Amino-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with an amino group instead of a nitro group.
2-Phenyl-4H-3,1-benzoxazin-4-one: Contains a phenyl group at the 2nd position.
6-Iodo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Contains an iodine atom and a different ring structure.
Uniqueness
6-Nitro-4H-3,1-benzoxazin-4-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-nitro-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-8-6-3-5(10(12)13)1-2-7(6)9-4-14-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUMBPCORMOZJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90795852 |
Source
|
Record name | 6-Nitro-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90795852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63285-87-0 |
Source
|
Record name | 6-Nitro-4H-3,1-benzoxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90795852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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